N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide
Description
This compound is a synthetic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 5,5-dioxido moiety. The acetamide side chain is further functionalized with a 4-methoxyphenoxy group. Its structure combines aromatic and heterocyclic motifs, which are common in pharmacologically active molecules. The 4-methoxyphenoxy group enhances hydrophilicity, while the dimethylphenyl substituent contributes to lipophilicity, influencing its pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-14-4-9-20(15(2)10-14)25-22(18-12-31(27,28)13-19(18)24-25)23-21(26)11-30-17-7-5-16(29-3)6-8-17/h4-10H,11-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEICJQWAZQHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H27N3O6S
- Molecular Weight : 497.6 g/mol
- IUPAC Name : this compound
- InChI Key : HNJIGGHNRJMVBI-CLFYSBASSA-N
Anticancer Properties
Research indicates that derivatives of pyrazole compounds often exhibit significant anticancer activity. For instance, related compounds have shown promising results against various cancer cell lines. In a study evaluating the anticancer properties of pyrazole derivatives, one compound displayed an IC50 value of 0.07 µM against the EGFR receptor and an IC50 of 0.08 µM against MCF-7 breast cancer cells . The mechanism involves the inhibition of key signaling pathways that promote tumor growth.
Anti-inflammatory Effects
The compound's structural attributes suggest potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, certain pyrazole analogs demonstrated significant inhibition of COX isozymes with selectivity factors indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Pyrazole derivatives have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of various enzymes such as monoamine oxidases and cyclooxygenases.
- Cell Cycle Arrest : Similar pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
- Antitumor Activity : A study published in the International Journal of Pharmaceutical Sciences Review and Research highlighted that specific pyrazole derivatives exhibited potent antitumor activity with low IC50 values against multiple cancer cell lines .
- Inflammation Models : In vivo studies demonstrated the anti-inflammatory effects of pyrazole derivatives through the HRBC membrane stabilization method at varying doses (100 μg to 1000 μg), showing significant protective effects against hemolysis induced by hypotonic solutions .
- Antimicrobial Screening : A screening process for antimicrobial activity revealed that certain pyrazole compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Structural and Functional Group Comparisons
*Calculated based on molecular formula C₂₂H₂₅N₃O₅S.
Key Observations:
- Halogen vs. Alkyl/Methoxy Groups: The target compound lacks halogens (e.g., fluorine or bromine) present in analogs from and . 3.1–3.5 for halogenated analogs) .
Stability and Degradation
The sulfone moiety in the target compound enhances oxidative stability compared to sulfides or sulfoxides. However, the methoxy group may increase susceptibility to O-demethylation metabolism compared to fluorine-containing analogs () .
Q & A
Q. What are the recommended synthetic routes and critical optimization strategies for this compound?
The synthesis involves multi-step protocols, starting with the formation of the thieno[3,4-c]pyrazole core via cyclocondensation of substituted hydrazines with thiophene derivatives. Subsequent functionalization includes coupling reactions (e.g., amide bond formation) with 2-(4-methoxyphenoxy)acetic acid. Key optimization steps include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity . Microwave-assisted synthesis can reduce reaction time by 30–40% compared to conventional methods .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- ¹H/¹³C NMR : Assign peaks for the thienopyrazole core (δ 2.5–3.5 ppm for CH₂ groups) and methoxyphenoxy moiety (δ 3.8 ppm for OCH₃).
- IR Spectroscopy : Confirm amide C=O stretch (~1660–1680 cm⁻¹) and sulfone S=O vibrations (~1150–1300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
Q. What initial biological screening approaches are suitable for this compound?
Prioritize in vitro assays targeting receptors implicated in CNS disorders (e.g., serotonin or dopamine receptors) due to structural similarities to known neuromodulators. Use:
- Radioligand binding assays to assess affinity (IC₅₀ values).
- Cell viability assays (MTT or resazurin) to rule out cytotoxicity at 10–100 µM concentrations .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized using design of experiments (DoE)?
Apply response surface methodology (RSM) to evaluate variables (temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design : Test 5 levels for each variable.
- ANOVA analysis : Identify significant factors (e.g., temperature contributes 60% to yield variance). Computational tools like ICReDD’s reaction path search algorithms can predict optimal conditions, reducing experimental iterations by 50% .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability to identify metabolic instability.
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation).
- Dose-response recalibration : Adjust dosing regimens in animal models to match effective in vitro concentrations .
Q. How can computational modeling predict biological target interactions?
- Molecular docking : Use AutoDock Vina to screen against targets like COX-2 or 5-HT receptors. Validate with MD simulations (100 ns trajectories) to assess binding stability.
- QSAR models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends. Cross-validate with in vitro data to refine predictions .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (UV-A/B), and pH extremes (1–13). Monitor degradation via HPLC.
- Kinetic stability analysis : Calculate activation energy (Eₐ) using Arrhenius plots.
- Light-sensitive storage : Use amber vials and inert atmospheres (N₂) to prevent photolytic decomposition .
Q. How do structural modifications (e.g., substituent variation) impact activity?
- SAR studies : Synthesize analogs with halogens (Cl, F) or bulkier groups (e.g., tert-butyl) at the 2,4-dimethylphenyl position.
- Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.
- Crystallography : Resolve X-ray structures to correlate steric/electronic effects with target binding .
Methodological Notes
- Data contradiction : Address discrepancies (e.g., high in vitro affinity but low in vivo efficacy) by integrating ADME-Tox profiling and tissue distribution studies .
- Advanced characterization : Use SC-XRD (single-crystal X-ray diffraction) to resolve 3D conformation and hydrogen-bonding networks .
- Ethical compliance : Ensure all biological studies adhere to institutional guidelines (e.g., IACUC for animal research).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
